4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine

Overview

Description

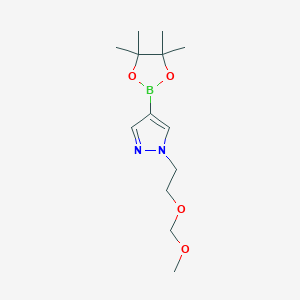

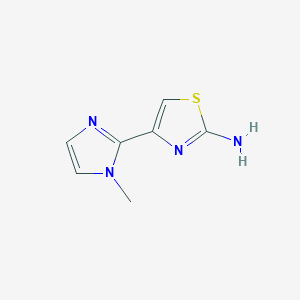

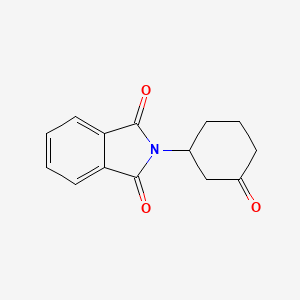

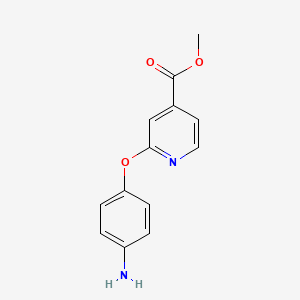

The compound “4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine” contains an imidazole ring and a thiazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazole, on the other hand, is a heterocyclic compound that consists of a five-membered aromatic ring containing both sulfur and nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of the imidazole and thiazole rings, as well as the positioning of the methyl and amine groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, imidazole compounds are generally soluble in water and other polar solvents .Scientific Research Applications

Anticancer Applications

4-(1-Methyl-1H-Imidazol-2-yl)-1,3-Thiazol-2-Amine and its derivatives have been explored for their potential as anticancer agents. Notably, derivatives of this compound have shown promising activity against cancerous cell lines such as HepG2 and PC12 (Nofal et al., 2014).

Applications in Organic Synthesis

This compound is also significant in the field of organic synthesis. α-Metalated isocyanides, including derivatives of this compound, have been used in heterocyclic syntheses and as synthons for α-metalated primary amines, contributing to the creation of various heterocycles and amino acids (Schöllkopf, 1977).

Antimicrobial Activity

The compound and its related structures have exhibited notable antibacterial and antifungal activities. Some hybrids in this series have shown effectiveness comparable to standard antibiotics such as Streptomycin and Benzyl penicillin against clinical isolates of both Gram-positive and Gram-negative bacteria (Reddy & Reddy, 2010).

Potential in Supramolecular Chemistry

In supramolecular chemistry, derivatives of this compound have been used in the formation of unique structures. For instance, the self-assembly of specific derivatives with boric acid results in intricate structures with potential applications in nanotechnology and materials science (Cheruzel et al., 2005).

Mechanism of Action

Target of Action

The primary target of 4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine is Glycylpeptide N-tetradecanoyltransferase 1 in humans and Glycylpeptide N-tetradecanoyltransferase in yeast . These enzymes play a crucial role in the post-translational modification of proteins, which is essential for the proper functioning of cells.

Mode of Action

This interaction could potentially alter the post-translational modification of proteins, thereby affecting cellular processes .

Biochemical Pathways

The downstream effects of these changes could include alterations in protein function and cellular processes .

Pharmacokinetics

The bioavailability of a drug is influenced by these properties, and they play a significant role in determining the drug’s efficacy .

Result of Action

Given its targets, it can be inferred that the compound may influence protein function and cellular processes .

Future Directions

Properties

IUPAC Name |

4-(1-methylimidazol-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c1-11-3-2-9-6(11)5-4-12-7(8)10-5/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLGRBABGRNBQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Ir(dtbbpy)(ppy)2][PF6]](/img/structure/B1429646.png)

![2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol](/img/structure/B1429649.png)

![[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid](/img/structure/B1429651.png)